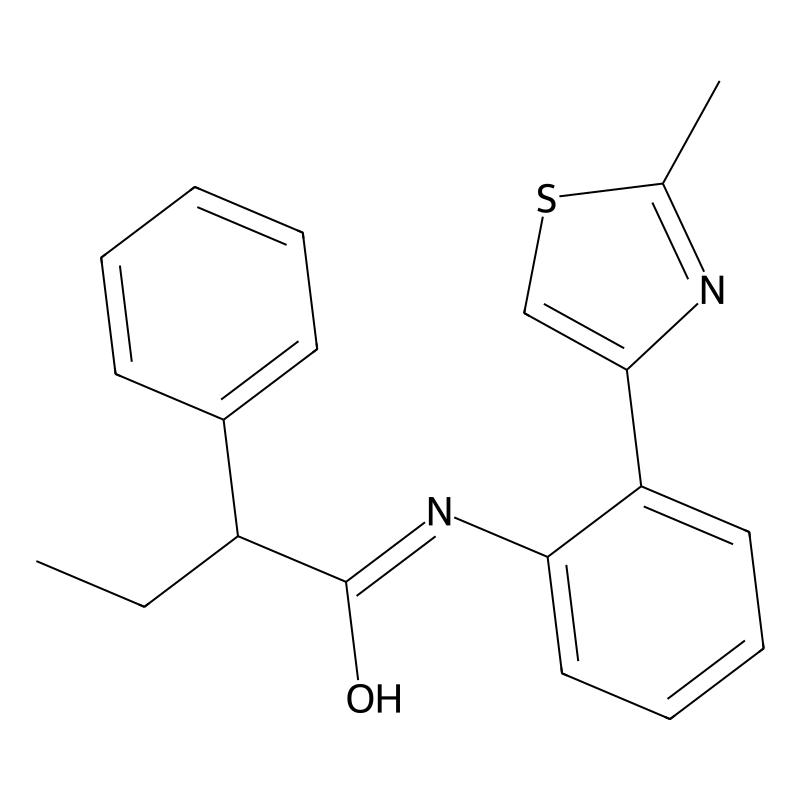

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial and Anti-inflammatory Activity

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Novel N,4-diphenylthiazol-2-amine derivatives, which are structurally similar to your compound, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

Methods of Application or Experimental Procedures: The derivatives were synthesized using the Hantzsch method, a three-step reaction that occurred at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .

Results or Outcomes: Most of the tested compounds showed potent antifungal activity. Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

Antimicrobial and Antiproliferative Activity

Summary of the Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, again structurally similar to your compound, were synthesized and studied for their antimicrobial and antiproliferative activities .

Methods of Application or Experimental Procedures: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method .

Results or Outcomes: Compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line .

Anticancer Activity

Summary of the Application: A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, which are structurally similar to your compound, were synthesized . These compounds were evaluated for their potential anticancer activity .

Methods of Application or Experimental Procedures: The compounds were synthesized and their structures were confirmed by various spectral techniques . The synthesized compounds were then evaluated for their anticancer activity .

Results or Outcomes: The authors suggest that the effect of these compounds could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .

Antimicrobial Activity

Summary of the Application: Novel N,4-diphenylthiazol-2-amine derivatives, which are structurally similar to your compound, were synthesized and evaluated for their antimicrobial activities .

Results or Outcomes: The results demonstrated that most of the tested compounds showed potent antifungal activity. Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

Antifungal and Anti-inflammatory Activity

Summary of the Application: Novel N,4-diphenylthiazol-2-amine derivatives, which are structurally similar to your compound, were synthesized and evaluated for their antifungal and anti-inflammatory activities .

Antimicrobial and Antitumor Activity

Summary of the Application: The heterocyclic thiazole nucleus reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Methods of Application or Experimental Procedures: The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections .

Results or Outcomes: The heterocyclic thiazole nucleus reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and multiple aromatic groups. The thiazole moiety contributes to the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

- Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.

- Reduction: The compound can undergo reduction to yield various derivatives with potentially altered biological activities.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or phenyl groups, allowing for the introduction of new functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include:

- Oxidizing agents: Hydrogen peroxide for oxidation.

- Reducing agents: Sodium borohydride for reduction.

- Electrophiles and nucleophiles: Various reagents depending on the desired substitution reaction.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the thiazole or phenyl rings.

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide has shown significant biological activity in various studies. It has been investigated for its potential as:

- Antimicrobial agent: Exhibiting activity against various bacterial and fungal strains.

- Anticancer properties: Certain derivatives have demonstrated effectiveness against cancer cell lines, inducing apoptosis in tumor cells .

- Anti-inflammatory effects: Some studies suggest that this compound may also possess anti-inflammatory properties.

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide typically involves several steps:

- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors.

- Attachment of Phenyl and Butanamide Groups: This is often done via amide coupling reactions.

One common synthetic route includes the reaction of 2-methylthiazole with phenylbutanoic acid derivatives in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide has several applications across different fields:

- Medicinal Chemistry: As a building block for novel drug candidates aimed at treating infections and cancer.

- Pharmaceutical Research: Investigated for its potential therapeutic effects in various diseases.

- Material Science: Used in developing new materials due to its unique chemical properties.

Studies on N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide have focused on its interactions with biological targets:

- Protein Binding Studies: Investigations into how this compound interacts with proteins involved in disease pathways are crucial for understanding its mechanism of action.

- Cellular Uptake Studies: Evaluating how effectively this compound enters cells can provide insights into its bioavailability and potential efficacy as a therapeutic agent .

Several compounds share structural similarities with N-(2-(2-methylthiazol-4-yl)phenyl)-2-phenylbutanamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | Thiazole ring, acetamide group | Anticancer, antimicrobial |

| 2,4-dimethoxy-N-[4-(2-methylthiazol-4-yl)phenyl]benzamide | Additional methoxy groups | Antimicrobial, anti-inflammatory |

| N-(4-bromophenyl)thiazol-2-amines | Bromine substituent on phenyl | Antimicrobial, antiproliferative |

These compounds illustrate the versatility of thiazole derivatives in medicinal chemistry, each exhibiting unique biological activities based on their structural modifications. The presence of different substituents significantly influences their pharmacological profiles, making them valuable in drug discovery efforts .